4-O-Methylascochlorin

Description

Fungal Origin and Identification of Producing Organisms

The compound 4-O-Methylascochlorin is a notable member of the ascochlorin (B1665193) family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. nih.gov Its discovery and subsequent research have primarily linked its production to specific fungal species.

A marine-derived fungus, Stilbella fimetaria, has been identified as a prolific producer of a variety of bioactive ascochlorin analogues. mdpi.comnih.gov Through targeted dereplication of extracts from Stilbella fimetaria, researchers have discovered several new and known compounds belonging to the ascochlorin family. mdpi.comnih.gov While the direct isolation of this compound from this specific fungus is not explicitly detailed in the provided research, the organism is a known source of compounds with the ascochlorin backbone, suggesting its potential as a producer. mdpi.com

The biosynthesis of ascochlorin, the direct precursor to this compound, is not limited to a single species. The biosynthetic pathways for ascochlorin have been found to be broadly distributed among various fungi. pnas.org Besides Acremonium sclerotigenum, ascochlorin has been isolated from other fungi within the Hypocreales order, such as Cylindrocladium ilicicola (re-identified as Calonectria pyrochroa), Nectria galligena (Neonectria ditissima), and species of Fusarium, Microcera, and the marine-derived Stachybotrys. nih.gov Given that this compound is a methylated derivative of ascochlorin, it is plausible that other ascochlorin-producing fungi may also have the enzymatic capability to produce this compound.

Biosynthetic Pathways and Precursors

The biosynthesis of this compound is intrinsically linked to that of its parent compound, ascochlorin. It is a meroterpenoid, indicating a hybrid origin from different metabolic routes.

The biosynthesis of ascochlorin and its analogue ascofuranone (B1665194) in Acremonium egyptiacum has been extensively studied, revealing a complex series of enzymatic reactions. nih.govresearchgate.netpnas.org The pathway begins with the farnesylation of orsellinic acid. nih.govnih.govresearchgate.net Both the ascochlorin and ascofuranone pathways share a common precursor, ilicicolin A epoxide. nih.govresearchgate.netpnas.org

The formation of the ascochlorin structure diverges at this point. The biosynthesis of ascochlorin involves the processing of ilicicolin A epoxide by a membrane-bound terpene cyclase (TPC), AscF. nih.govresearchgate.netpnas.org This enzyme catalyzes a cyclization reaction, initiated by the protonation of the terminal epoxide of the precursor, which leads to the formation of the characteristic trimethylcyclohexanone (B1229504) ring structure of ascochlorin. pnas.org this compound is then formed through a subsequent modification of the ascochlorin molecule.

The production of this compound from ascochlorin requires a final methylation step. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes are responsible for transferring a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the substrate. nih.govwikipedia.org

In the context of this compound biosynthesis, an O-methyltransferase acts on the hydroxyl group at the C-4 position of the orcylaldehyde moiety of ascochlorin. While the complete biosynthetic gene cluster for ascochlorin (designated as ascA-G) has been identified in Acremonium egyptiacum, the specific O-methyltransferase responsible for the formation of this compound has not been explicitly characterized in the available research. nih.govresearchgate.net However, the existence of this enzymatic activity is evident from the isolation of the methylated final product. O-methyltransferases are crucial enzymes in the secondary metabolism of many organisms, contributing to the structural diversity of natural products. mdpi.com

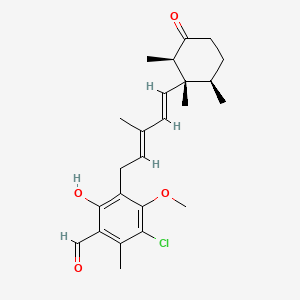

Structure

3D Structure

Properties

CAS No. |

38561-40-9 |

|---|---|

Molecular Formula |

C24H31ClO4 |

Molecular Weight |

419 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-4-methoxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde |

InChI |

InChI=1S/C24H31ClO4/c1-14(11-12-24(5)15(2)8-10-20(27)17(24)4)7-9-18-22(28)19(13-26)16(3)21(25)23(18)29-6/h7,11-13,15,17,28H,8-10H2,1-6H3/b12-11+,14-7+/t15-,17+,24+/m1/s1 |

InChI Key |

XUAAAHFMBMDZCQ-UMXIGZEWSA-N |

SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2OC)Cl)C)C=O)O)C)C |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2OC)Cl)C)C=O)O)/C)C |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2OC)Cl)C)C=O)O)C)C |

Synonyms |

4-O-methylascochlorin |

Origin of Product |

United States |

Source and Bioproduction

Optimization Strategies for Enhanced Bioproduction

To improve the yield and economic feasibility of 4-O-methylascochlorin production, significant research has focused on optimizing the bioproduction process. These efforts are broadly categorized into enhancing fermentation conditions and applying genetic engineering to the producing microorganisms.

Optimizing the fermentation process is a crucial step in maximizing the output of this compound. This involves fine-tuning various physical and chemical parameters that directly influence fungal growth and the synthesis of secondary metabolites.

Key parameters that are often manipulated include the composition of the culture medium, pH, temperature, and aeration. The choice of carbon and nitrogen sources is fundamental. For instance, glucose is a commonly used carbon source, and its concentration can be adjusted to balance biomass growth and product formation. nih.gov The regulation of glucose fermentation is a critical aspect, as oxygen levels can influence whether the fungus primarily undergoes respiration or fermentation. nih.gov

Physical parameters are also vital for successful fermentation. The rate of agitation and aeration determines the level of dissolved oxygen, which is essential for the growth of aerobic fungi like Acremonium. Temperature and pH must be kept within a specific range suitable for the particular fungal strain to ensure optimal enzyme function for both growth and secondary metabolite production.

Below is a table summarizing key fermentation parameters and their general effects on production.

| Parameter | Condition/Variable | General Effect on Production |

| Producing Organism | Acremonium sp., Ascochyta viciae | Source of ascochlorin (B1665193) and its derivatives. mdpi.comnih.gov |

| Carbon Source | Glucose | Energy source for fungal growth and metabolite synthesis. nih.gov |

| Oxygen Level | Aerobic/Hypoxic | Oxygen availability regulates the rate of glucose fermentation and can impact metabolic pathways. nih.gov |

| Temperature | Strain-dependent | Affects enzyme activity and overall metabolic rate. |

| pH | Strain-dependent | Influences nutrient uptake and enzyme stability. |

Genetic and metabolic engineering provides powerful tools for increasing the production of desired compounds like this compound. nih.govmdpi.com These techniques involve the targeted modification of the microorganism's genetic makeup to enhance the biosynthetic pathways leading to the product.

The biosynthetic pathway for ascochlorin in Acremonium aegyptiacum has been elucidated, revealing that the genes responsible are clustered at two separate loci. pnas.orgnih.gov The core of ascochlorin biosynthesis involves a polyketide synthase (PKS), prenyltransferase, and other modifying enzymes. pnas.orgcityu.edu.hk Specifically, genes ascA-G are responsible for producing the ascochlorin core. pnas.orgnih.gov

One primary genetic strategy is the overexpression of key biosynthetic genes. By identifying and amplifying the genes that code for rate-limiting enzymes in the ascochlorin pathway, the metabolic flux can be directed more efficiently towards the final product. Another approach is to disrupt competing metabolic pathways that draw away essential precursors. For example, by genetically blocking a branch of the pathway, production can be selectively channeled towards a desired derivative. nih.gov

These engineered strains, combined with optimized fermentation conditions, have the potential to significantly increase the yield of this compound, making it more accessible for research and potential applications. nih.gov

| Genetic Strategy | Description | Potential Outcome |

| Gene Overexpression | Increasing the expression of key biosynthetic genes (e.g., ascA-G) in the ascochlorin pathway. pnas.orgnih.gov | Enhanced enzymatic activity leading to higher product yield. |

| Pathway Engineering | Deleting or modifying genes in competing metabolic pathways to redirect precursors. nih.gov | Increased availability of precursors for the target compound's synthesis. |

| Heterologous Expression | Introducing the biosynthetic gene cluster into a high-producing, easily culturable host organism like Aspergillus oryzae. researchgate.net | Potentially higher yields and simplified production processes. |

| Regulator Manipulation | Modifying transcriptional regulators (e.g., ascR) that control the expression of the entire gene cluster. pnas.orgnih.gov | Coordinated upregulation of all necessary biosynthetic genes. |

Biological Activities and Pre Clinical Therapeutic Potential

Antineoplastic Activities

4-O-Methylascochlorin exhibits multiple anticancer properties, including the ability to induce programmed cell death (apoptosis) and autophagy in malignant cells. dntb.gov.uafrontiersin.org Its efficacy has been noted across various cancer types, and it shows promise in enhancing the effects of conventional chemotherapy and overcoming drug resistance.

Research has shown that this compound is cytotoxic to a variety of cancer cell lines. frontiersin.org Its effectiveness, however, varies depending on the cancer type. Studies have documented its activity in leukemia, lung, colorectal, breast, and cervical cancer cells. mdpi.comdntb.gov.uacrownbio.com

In human leukemia cell lines, such as Jurkat and SKW6.4, this compound has been found to induce typical apoptotic events, including the activation of caspases and the release of cytochrome c from mitochondria. crownbio.com The compound also triggers apoptosis in leukemia cells by inhibiting c-Myc. mdpi.com

A comparative study assessing its cytotoxic effects revealed particularly high potency against cervical carcinoma cells. frontiersin.org The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for several cell lines.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| CaSki | Cervical Cancer | 16.6 | frontiersin.org |

| HeLa | Cervical Cancer | 14.24 | frontiersin.org |

| A549 | Lung Cancer | > 30 | frontiersin.org |

| H460 | Lung Cancer | > 30 | frontiersin.org |

| HT29 | Colorectal Cancer | > 30 | frontiersin.org |

| HCT116 | Colorectal Cancer | > 30 | frontiersin.org |

| MDA-MB-231 | Breast Cancer | > 30 | frontiersin.org |

| MCF7 | Breast Cancer | > 30 | frontiersin.org |

As shown in Table 1, cervical cancer cell lines demonstrated significantly higher sensitivity to this compound compared to the tested lung, colorectal, and breast cancer cell lines. frontiersin.org

A significant area of investigation is the potential for this compound to work in concert with existing cancer drugs. Research indicates a strong synergistic relationship with 5-Fluorouracil (5-FU), a chemotherapy agent commonly used for colorectal cancer. mdpi.com When used in combination with 5-FU, this compound significantly enhances the cytotoxic effects of the chemotherapy drug. mdpi.com This synergistic action is achieved by suppressing key cellular signaling pathways, including the Akt/mTOR/p70S6K and the Wnt/β-catenin pathways, which are crucial for cancer cell growth and proliferation. mdpi.com

Furthermore, in cervical cancer cells, the efficacy of this compound can be enhanced by co-administration with chloroquine (B1663885), an autophagy inhibitor. researchgate.netdntb.gov.ua This combination leads to increased cancer cell death, suggesting that inhibiting the cell survival mechanism of autophagy can amplify the apoptotic effects of this compound. researchgate.netdntb.gov.ua

Chemotherapy resistance is a major obstacle in cancer treatment. mdpi.com this compound has shown potential in overcoming this challenge. Specifically, it has been found to reduce the viability of colorectal cancer cells that have developed resistance to 5-Fluorouracil (5-FU-R). mdpi.commdpi.com

The mechanism behind this effect involves the targeting of pathways that contribute to drug resistance. This compound suppresses the Wnt/β-catenin signaling pathway in these resistant cells. mdpi.com Moreover, it reduces the expression of cancer stem-like cell (CSC) markers, such as CD133, CD44, and c-Myc. mdpi.com Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor recurrence and resistance to therapy. mdpi.commdpi.com By targeting these cells and their survival pathways, this compound may help to resensitize resistant tumors to chemotherapy.

While in vitro studies have been promising, published research on the in vivo efficacy of this compound in animal models of cancer is limited. The parent compound, ascochlorin (B1665193), has been reported to have anti-tumor activity in animal studies. mdpi.com However, detailed reports from xenograft or other animal cancer models specifically evaluating this compound's direct impact on tumor growth and progression are not extensively available in the reviewed literature. One study involving C57BL/6 mice injected with this compound focused on metabolic effects, noting enhanced phosphorylation of AMPK in the liver, an effect relevant to obesity rather than a direct assessment of anticancer activity in a tumor model. doi.org Therefore, while its potential is suggested by in vitro data and the activity of related compounds, further in vivo studies are necessary to substantiate its pre-clinical antineoplastic efficacy. mdpi.com

Impact on Drug-Resistant Cancer Cell Models

Immunomodulatory Effects

Beyond its direct effects on cancer cells, this compound also exhibits properties that modulate the immune system.

This compound has been identified as an immunosuppressant. researchgate.net A key mechanism of this activity is the induction of apoptosis in various lymphocyte cell lines. researchgate.net

In a pre-clinical animal model, this compound demonstrated significant immunosuppressive activity. researchgate.net Key findings from this research include:

Suppression of T-cell activity: The compound strongly suppressed killer T-cell activity that was induced by allogenic skin grafts in mice. researchgate.net

Inhibition of IL-2 Production: It was found to suppress the production of Interleukin-2 (IL-2) from the splenocytes of these mice. researchgate.net IL-2 is a critical cytokine for the proliferation and activity of T-cells.

Increased Allograft Survival: Consequently, this compound significantly prolonged the survival time of the allogenic skin grafts. researchgate.net

These results suggest that this compound may exert its immunosuppressive effects by interfering with the antigen presentation process, thereby inhibiting T-cell activation. researchgate.net This distinct immunomodulatory profile highlights its potential as a compound for further investigation in contexts requiring immune suppression. researchgate.net

Modulation of Antigen Presentation Processes

This compound (MAC), a methylated derivative of the prenyl-phenol antibiotic ascochlorin, has been shown to modulate crucial immunological functions, notably the process of antigen presentation. tandfonline.com Research suggests that MAC suppresses the antigen presentation process of alloantigens that are mediated by professional antigen-presenting cells. tandfonline.com This was observed in a study where MAC suppressed the production of Interleukin-2 (IL-2) by splenocytes from mice with allogeneic skin implants when induced by specific spleen adherent cells. tandfonline.com However, it did not suppress IL-2 production when induced by antibodies for the T-cell receptor, indicating a specific action on the antigen presentation pathway rather than a general suppression of T-cell activation. tandfonline.com This targeted immunomodulatory action points to its potential as a therapeutic agent that acts on specific cellular mechanisms of the immune response. tandfonline.com

Immunosuppressive Properties in Allograft Models

The immunomodulatory effects of this compound extend to its significant immunosuppressive activity in pre-clinical models of allograft rejection. A primary strategy for suppressing unwanted immune responses is through the elimination of antigen-reactive lymphocytes via apoptosis, a mechanism induced by MAC in various lymphocyte cell lines. tandfonline.comnih.gov In a practical application of this property, studies have demonstrated that MAC significantly increased the survival time of allogeneic skin implanted on the flank of mice. tandfonline.comnih.govnih.gov This effect is linked to its ability to strongly suppress killer T-cell activity that is induced by allogeneic skin grafts. tandfonline.comnih.gov Interestingly, MAC did not show the same suppressive effect on killer T-cell activity when it was induced by an intraperitoneal injection of live allogeneic tumor cells that bear both class I and II MHC molecules. tandfonline.comnih.gov These findings suggest that MAC's immunosuppressive utility may be particularly relevant in contexts targeting the antigen presentation process, such as transplantation. tandfonline.comnih.gov

Table 1: Immunosuppressive Effects of this compound in an Allograft Model

| Model System | Key Finding | Implication | Reference |

|---|---|---|---|

| Allogeneic Skin Graft (Mice) | Significantly increased graft survival time. | Potential to prevent rejection in transplantation. | tandfonline.com, nih.gov, nih.gov |

| Allogeneic Skin Graft (Mice) | Strongly suppressed killer T-cell activity. | Mechanism involves inhibition of cytotoxic T-lymphocytes. | tandfonline.com, nih.gov |

Metabolic Regulatory Functions

Hypocholesterolemic Properties

This compound has demonstrated notable hypocholesterolemic (cholesterol-lowering) properties in animal studies. uni-hannover.de In rats fed a standard laboratory diet, MAC significantly lowered serum total cholesterol levels. uni-hannover.de The compound's mechanism of action for lowering cholesterol appears to be multi-faceted. It was found to increase the fecal excretion of both neutral and acidic sterols. uni-hannover.de This is accompanied by an increase in biliary flow, with corresponding increments in biliary cholesterol, bile acids, and phospholipids. uni-hannover.de

Three primary mechanisms have been proposed for its hypocholesterolemic activity:

The withdrawal of hepatic cholesterol into the bile. uni-hannover.de

A larger fecal loss of sterols resulting from the increase in biliary sterols. uni-hannover.de

Enhanced synthesis of bile acids to compensate for the larger fecal loss. uni-hannover.de

Notably, while a negative sterol balance often triggers an increase in the liver's own cholesterol production (cholesterogenesis), studies on MAC showed that cholesterogenesis remained unchanged. uni-hannover.de Furthermore, the intestinal absorption of cholesterol and cholic acid was not affected by the compound. uni-hannover.de

Alteration of Lipid Metabolism Pathways

Beyond its effects on cholesterol, this compound actively alters lipid metabolism pathways at a cellular level. A key finding is its ability to inhibit the differentiation of preadipocytes (immature fat cells) into mature adipocytes. researchgate.net This is achieved by blocking the expression of major proteins involved in this differentiation process, specifically Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). researchgate.net

The regulation of these proteins by MAC is orchestrated through its influence on complex signaling networks. Research indicates that MAC suppresses adipocyte differentiation by regulating the AMPK- and PI3K-mTOR-PPARγ signaling pathways. researchgate.net Specifically, MAC enhances the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, while inhibiting the phosphorylation of the PI3K/Akt and mTOR pathways, which are positive regulators of adipocyte differentiation. researchgate.net By activating AMPK and inhibiting PI3K/Akt, MAC effectively suppresses the expression of PPARγ, a master regulator of lipogenesis and lipid accumulation in fat cells. researchgate.net

Table 2: Effect of this compound on Adipocyte Differentiation Pathways

| Target Pathway | Effect of MAC | Downstream Consequence | Reference |

|---|---|---|---|

| AMPK | Enhances phosphorylation (activation) | Inhibition of adipocyte differentiation | researchgate.net |

| PI3K/Akt | Inhibits phosphorylation | Inhibition of adipocyte differentiation | researchgate.net |

| mTOR | Inhibits phosphorylation | Suppression of PPARγ expression | researchgate.net |

| PPARγ & C/EBPα | Blocks expression | Inhibition of preadipocyte differentiation | researchgate.net |

Effects on Glucose Metabolism

This compound also exerts significant effects on glucose metabolism. Studies have shown that administration of the compound significantly reduces blood glucose levels in a dose-dependent manner in diabetic mouse models. asm.org The mechanism appears to be distinct from some other antidiabetic agents, as MAC does not activate PPAR-gamma. asm.org

A key molecular mechanism underlying its effect on glucose metabolism involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). scielo.org.bomdpi.com MAC stabilizes HIF-1α through the activation of AMPK, which is triggered by a reduction in intracellular ATP levels. scielo.org.bo This stabilized HIF-1α, in turn, increases glucose uptake by cells and enhances the expression of major HIF-1α target genes, including Glucose Transporter 1 (GLUT-1). scielo.org.bo The activation of AMPK by MAC is considered a crucial determinant in its metabolic effects. scielo.org.bo

Antimicrobial Properties

The ascochlorin family of compounds, originally isolated from fungi, is known for its antimicrobial activities. researchgate.netfrontiersin.orgresearchgate.net While much of the literature focuses on the parent compound or other derivatives, specific antimicrobial data for this compound, which is also known as Ilicicolin B, is available.

Research has shown that Ilicicolin B (this compound) possesses excellent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, it has been demonstrated to effectively inhibit the formation of S. aureus biofilms in a concentration-dependent manner. nih.gov The mechanism for this anti-biofilm activity involves the disintegration of the biofilm's extracellular polymeric substance (EPS) matrix. nih.gov In a mouse abscess model, Ilicicolin B also showed strong antibacterial effects against S. aureus infection. nih.gov This suggests its potential for treating infections caused by this pathogen, particularly those involving biofilm formation which often leads to antibiotic resistance. nih.gov The parent compound, ascochlorin, was first identified as an antiviral antibiotic. researchgate.net

Antifungal Activity Spectrum

While the broader family of ascochlorin-related compounds is known to possess antifungal properties, specific data detailing the minimum inhibitory concentration (MIC) of this compound against a wide spectrum of fungal pathogens is not extensively documented in the available research. frontiersin.org However, studies on closely related ascochlorin analogues provide insight into the potential antifungal capabilities of this compound class.

Research on bioactive analogues from the fungus Stilbella fimetaria has shown that the structural features of these compounds are critical for their activity. mdpi.com For instance, the presence of a 5-chloroorcylaldehyde moiety and two conjugated double bonds in the terpene side chain were found to be essential for potent antifungal activity against Aspergillus fumigatus and Candida albicans. mdpi.com The activity of several ascochlorin analogues against these fungi is detailed below.

Table 1: Antifungal Activity of Ascochlorin Analogues Data sourced from studies on analogues and may not be directly representative of this compound.

| Compound | Aspergillus fumigatus (MIC in μg/mL) | Candida albicans (MIC in μg/mL) |

|---|---|---|

| Ascochlorin (1) | 1.25–2.5 | 66.6–133.3 |

| Ilicicolin F (3) | 2.1–4.1 | 6.6–13.3 |

| 8',9'-Dehydroascochlorin (9) | 2.1 | 66.6–133.3 |

| Fimetarin A (22) | 20.0 | 66.6–133.3 |

Antibacterial Activity

Similar to its antifungal profile, specific quantitative data on the antibacterial spectrum of this compound is limited. The parent compound, ascochlorin, was initially identified as an antibiotic. nih.gov Phenyl-phenolic compounds, as a class, are recognized for their antimicrobial activities. frontiersin.org

Investigations into ascochlorin analogues reveal that structural variations significantly impact antibacterial efficacy. For activity against methicillin-resistant Staphylococcus aureus (MRSA), studies suggest that untailored single bonds at specific positions (C-4′/C-5′ and C-8′/C-9′) in the terpene tail are important. mdpi.com This highlights a distinct structure-activity relationship compared to that required for antifungal effects. mdpi.com

Table 2: Antibacterial Activity of Ascochlorin Analogues Data sourced from studies on analogues and may not be directly representative of this compound.

| Compound | Staphylococcus aureus MRSA (MIC in μg/mL) | Escherichia coli (MIC in μg/mL) |

|---|---|---|

| Ascochlorin (1) | >133.3 | >133.3 |

| Ilicicolin F (3) | 13.3–26.6 | >133.3 |

| 8',9'-Dehydroascochlorin (9) | >133.3 | >133.3 |

Antiviral Activity

The parent compound, ascochlorin, was originally isolated and characterized as an antiviral antibiotic. doi.org Research has demonstrated its inhibitory effect against the multiplication of Newcastle disease virus (NDV), an RNA virus, in cell cultures. nih.govasm.org Studies on ascochlorin's mechanism showed it had no direct virucidal effect on virus particles or on their adsorption to host cells, but rather inhibited viral growth within the cells. nih.govasm.org As this compound is a direct derivative of ascochlorin, it is positioned as a compound of interest for potential antiviral applications, building on the established activity of its parent structure. researchgate.net

Other Emerging Biological Activities

Beyond its potential antimicrobial effects, this compound has demonstrated a range of other significant biological activities in preclinical studies, including anticancer, anti-inflammatory, and immunosuppressive properties.

Anticancer Potential

A substantial body of research has focused on the antineoplastic effects of this compound. It has been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines. nih.govmdpi.com In leukemia cells, MAC has been found to induce apoptosis through pathways mediated by caspase activation. mdpi.com In lung cancer cells, it has been observed to induce autophagy by upregulating HIF-1α expression. nih.gov Furthermore, in colorectal cancer cells, MAC enhances the apoptotic effects of the chemotherapy drug 5-Fluorouracil by suppressing key signaling pathways like Wnt/β-catenin and Akt/mTOR. mdpi.com

Table 3: Preclinical Anticancer Activity of this compound

| Cancer Type | Cell Lines | Observed Effects & Mechanisms | Reference |

|---|---|---|---|

| Colorectal Cancer | HCT116, HT29, SW480 | Enhances 5-FU-induced apoptosis; suppresses Akt/mTOR/p70S6K and Wnt/β-catenin signaling. | mdpi.com |

| Cervical Cancer | CaSki, HeLa | Induces apoptosis and autophagy; cytotoxicity with IC50 values of 16.6 µM and 14.24 µM, respectively. | mdpi.comresearchgate.net |

| Leukemia | Jurkat, K562 | Induces apoptosis via caspase activation; downregulates c-Myc expression. | mdpi.comscience.gov |

| Lung Cancer | A549, H1793, H23 | Induces autophagy via the AMPK/mTOR pathway and upregulation of HIF-1α. | nih.gov |

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, MAC treatment attenuated the inflammatory response. researchgate.net This was achieved by decreasing the production of key inflammatory mediators. The mechanism appears to involve the downregulation of the NF-κB signaling pathway. researchgate.net

Table 4: Anti-inflammatory Effects of this compound in Macrophages

| Inflammatory Mediator | Effect of MAC Treatment |

|---|---|

| Nitric Oxide (NO) | Significantly reduced production |

| Prostaglandin E2 (PGE2) | Significantly reduced production |

| Tumor Necrosis Factor-α (TNF-α) | Reduced production |

| Interleukin-1β (IL-1β) | Reduced production |

| Interleukin-6 (IL-6) | Reduced production |

Immunosuppressive Activity

Research has identified this compound as a potential immunosuppressant. nih.gov Studies have shown that MAC can suppress the antigen presentation process mediated by professional antigen-presenting cells. nih.gov In animal models, MAC strongly suppressed killer T-cell activity following allogenic skin grafts and significantly increased the survival time of the transplanted skin. nih.gov This suggests that MAC may be a useful agent for targeting specific immune responses, particularly in the context of transplantation. nih.gov

Anti-adipogenic Effects

Emerging research has also pointed to a role for this compound in metabolic regulation. One study found that MAC suppressed the differentiation of 3T3-L1 preadipocytes into mature adipocytes. doi.org This effect was linked to the inhibition of the master adipogenic transcription factor PPARγ, suggesting a potential application in the study and regulation of adipogenesis. doi.org

Molecular and Cellular Mechanisms of Action

Modulation of Transcription Factors

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Stabilization and Activation

4-O-Methylascochlorin has been identified as a potent stabilizer of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein. tandfonline.com Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, MAC treatment leads to the accumulation of HIF-1α protein, subsequently activating its transcriptional functions. tandfonline.comoup.com This activation results in the induced expression of HIF-1α downstream target genes, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT-1). tandfonline.comnih.gov

The stabilization of HIF-1α by MAC is crucial for its biological activities. Structure-activity relationship studies have indicated that the aromatic part of the molecule and a hydrophobic substitution at the 4'-hydroxyl group are important for this stabilizing effect. tandfonline.comoup.com

Interplay with HIF-1α Hydroxylase Activity

The stability of HIF-1α is primarily regulated by a class of enzymes known as prolyl hydroxylases. These enzymes require co-factors such as iron (Fe(II)) and ascorbate (B8700270) to hydroxylate HIF-1α, marking it for degradation. tandfonline.com Research indicates that this compound prevents this prolyl hydroxylation, leading to HIF-1α stabilization. tandfonline.com

Interestingly, the mechanism by which MAC achieves this appears to be distinct from that of other known HIF-1α stabilizers like iron chelators (e.g., deferoxamine) or substrate analogs (e.g., dimethyloxaloylglycine). tandfonline.comoup.com While the stabilizing effect of iron chelators is reversed by the addition of Fe(II), and the effect of substrate analogs is suppressed by ascorbic acid, MAC-induced HIF-1α stabilization is suppressed by ascorbic acid but not by Fe(II). tandfonline.comoup.com This suggests that MAC directly inhibits the hydroxylation reaction in a manner different from iron chelation or competition with the enzyme's substrate. tandfonline.comoup.com

Regulation of Key Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Activation

A key mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.gov Studies have shown that MAC, but not its parent compound ascochlorin (B1665193) or another derivative, AS-6, activates AMPK. tandfonline.comnih.gov This activation is triggered by a decrease in intracellular ATP levels, rather than by the generation of reactive oxygen species. nih.gov

The activation of AMPK by MAC is directly linked to the stabilization of HIF-1α. nih.gov The use of an AMPK inhibitor, Compound C, has been shown to suppress the accumulation of HIF-1α induced by MAC. tandfonline.comoup.com Furthermore, RNA interference targeting AMPK also repressed MAC-induced HIF-1 activation. tandfonline.com This body of evidence establishes AMPK as a critical upstream regulator in the pathway through which MAC stabilizes HIF-1α. nih.gov

Inhibition of Akt/mTOR/p70S6K Pathway

This compound has been demonstrated to inhibit the Akt/mTOR/p70S6K signaling pathway in various cancer cell lines. dsmc.or.krmdpi.com This pathway is a central regulator of cell growth, proliferation, and survival. MAC treatment leads to a decrease in the phosphorylation of Akt, the mammalian target of rapamycin (B549165) (mTOR), and its downstream effector, the 70-kDa ribosomal protein S6 kinase (p70S6K). mdpi.com

In some cellular contexts, the inhibition of this pathway by MAC is associated with the induction of autophagy. mdpi.com However, in colorectal cancer cells, MAC's suppression of the Akt/mTOR/p70S6K pathway enhances the cytotoxic effects of the chemotherapy drug 5-Fluorouracil. dsmc.or.kr It is noteworthy that in the context of HIF-1α stabilization, the mTOR inhibitor rapamycin did not affect MAC-induced HIF-1α accumulation, suggesting a complex and context-dependent interplay of these signaling pathways. nih.gov

Suppression of Wnt/β-Catenin Signaling

Recent research has highlighted the ability of this compound to suppress the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. dsmc.or.krmdpi.com In colorectal cancer cells, particularly those resistant to 5-Fluorouracil, MAC has been shown to suppress this pathway. dsmc.or.krmdpi.com This suppression is a key mechanism by which MAC enhances the apoptotic effects of 5-Fluorouracil. dsmc.or.kr

The Wnt/β-catenin pathway is known to contribute to drug resistance and the maintenance of cancer stem-like cells. mdpi.com MAC's inhibitory action on this pathway leads to a decrease in the expression of β-catenin and its downstream targets, including cancer stem-like cell markers. dsmc.or.krmdpi.com The knockdown of β-catenin itself has been shown to induce apoptosis and reduce the expression of colorectal cancer markers in resistant cells, mirroring the effects of MAC. dsmc.or.kr These findings suggest that targeting the Wnt/β-catenin pathway is a significant component of MAC's anti-cancer activity. mdpi.com

Modulation of MAPK Pathways

This compound (MAC) has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating various cellular processes, including inflammation. Research on murine macrophages indicates that MAC can attenuate inflammatory responses by downregulating MAPK signaling. researchgate.net Its effects are similar to other ascochlorin derivatives, such as 4-O-carboxymethylascochlorin (AS-6), which has been observed to decrease the phosphorylation levels of key MAPK components JNK, ERK, and p38 in lipopolysaccharide-induced macrophages. frontiersin.org This suggests that the anti-inflammatory effects of MAC may be mediated through the suppression of these critical signaling kinases. researchgate.netfrontiersin.org The MAPK pathways are known to interact with other signaling cascades, such as the AMPK pathway, which is also affected by MAC. mdpi.com

Interaction with Nuclear Hormone Receptors

Current research indicates that this compound does not function as an agonist for certain nuclear hormone receptors. Specifically, while a related derivative, 4-O-carboxymethylascochlorin (AS-6), directly interacts with and activates the peroxisome proliferator-activated receptor-gamma (PPARγ), MAC does not exhibit this agonistic activity. researchgate.netresearchgate.net This distinction is significant as it suggests that the biological effects of MAC, particularly its induction of apoptosis in leukemia cells, occur through molecular mechanisms independent of PPARγ activation. researchgate.net

Induction of Programmed Cell Death

Apoptosis Induction Pathways (Caspase Activation, PARP Degradation, Cytochrome c Release)

This compound is a potent inducer of apoptosis, triggering cell death through the canonical mitochondrial pathway. In human leukemia cells, MAC has been shown to induce a series of classic apoptotic events. researchgate.net This includes the activation of initiator caspases, such as caspase-8 and caspase-9, and the subsequent activation of the executioner caspase, caspase-3. researchgate.netresearchgate.net

A key event in this process is the release of cytochrome c from the mitochondria into the cytosol. researchgate.netresearchgate.net This release is a critical step that leads to the formation of the apoptosome and the activation of caspase-9. researchgate.net The activation of executioner caspases leads to the cleavage of specific cellular substrates, including poly (ADP-ribose) polymerase (PARP). The degradation of PARP is a well-established hallmark of apoptosis and has been consistently observed in cells treated with MAC. researchgate.netnih.govmdpi.com Overexpression of the anti-apoptotic protein Bcl-2 has been shown to completely suppress MAC-induced apoptosis, confirming the central role of the mitochondrial pathway. researchgate.net

| Apoptotic Event | Observation with this compound Treatment | Cell Line(s) | Citations |

| Caspase Activation | Activation of caspase-3, caspase-8, and caspase-9. | Jurkat (Leukemia) | researchgate.net, researchgate.net |

| Cytochrome c Release | Release from mitochondria to cytosol. | Jurkat (Leukemia) | researchgate.net, researchgate.net |

| PARP Degradation | Cleavage of PARP observed. | Leukemia cells, Cervical cancer cells | nih.gov, researchgate.net, mdpi.com |

| Bcl-2 Inhibition | Overexpression of Bcl-2 completely suppressed apoptosis. | Jurkat (Leukemia) | researchgate.net |

Autophagy Modulation (LC3-II, Beclin-1, ATG Expression)

In addition to apoptosis, this compound is a known modulator of autophagy, a cellular recycling process. In various cancer cells, including lung cancer and glioblastoma, MAC treatment leads to a significant induction of autophagy. nih.govnih.gov This is evidenced by the increased expression of key autophagy marker proteins. nih.gov

Specifically, MAC upregulates the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govnih.gov Furthermore, the expression levels of other critical autophagy-related proteins, such as Beclin-1 and ATG7, are also significantly increased following MAC treatment. nih.gov Immunofluorescence studies have confirmed the accumulation of LC3 in punctate structures around the nucleus, which is characteristic of autophagosome formation. nih.gov This induction of autophagy is often linked to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling. nih.govnih.gov

| Autophagy Marker | Effect of this compound | Cell Line(s) | Citations |

| LC3-II | Upregulation / Increased expression | A549, H1793 (Lung Cancer), Glioblastoma cells | nih.gov, nih.gov |

| Beclin-1 | Upregulation / Increased expression | Lung Cancer cells, Glioblastoma cells | nih.gov, nih.gov |

| ATG7 | Upregulation / Increased expression | Lung Cancer cells | nih.gov |

Role of BNIP-3 in Apoptosis-Autophagy Balance

The Bcl-2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP-3) plays a pivotal role in mediating the balance between apoptosis and autophagy induced by this compound. researchgate.netnih.gov In cervical carcinoma cells, MAC treatment increases the expression of BNIP-3. mdpi.comnih.gov This upregulation of BNIP-3 is a key event, as it is directly involved in triggering both cell death and survival pathways. researchgate.netnih.gov

BNIP-3 is a pro-apoptotic protein that can promote apoptosis by facilitating the release of cytochrome c from the mitochondria. researchgate.net Simultaneously, it can induce autophagy by disrupting the inhibitory interaction between Bcl-2 and Beclin-1. researchgate.net Studies have shown that silencing BNIP-3 with siRNA suppresses the MAC-induced increase in both cleaved-PARP (an apoptosis marker) and LC3-II (an autophagy marker). mdpi.comnih.gov This demonstrates that BNIP-3 is a critical upstream regulator of both processes in response to MAC. nih.gov Interestingly, while MAC induces apoptosis to promote cell death, it also stimulates autophagy as a survival mechanism, and BNIP-3 expression is central to this dual regulation. nih.gov The interplay is further highlighted by findings that inhibiting apoptosis with a pan-caspase inhibitor enhanced MAC-induced autophagy, while inhibiting autophagy with chloroquine (B1663885) enhanced MAC-mediated cell death by further increasing BNIP-3 expression. researchgate.netnih.gov

| Modulator | Effect on MAC-Induced Processes | Observation | Cell Line(s) | Citations |

| BNIP-3 siRNA | Suppression of Apoptosis & Autophagy | Decreased cleaved-PARP and LC3-II levels. | Cervical Carcinoma | nih.gov, mdpi.com |

| Pan-caspase inhibitor (Z-VAD-FMK) | Suppression of Cell Death, Enhancement of Autophagy | Suppressed MAC-induced cell death and enhanced autophagy. | Cervical Carcinoma | researchgate.net, nih.gov |

| Autophagy inhibitor (Chloroquine) | Enhancement of Cell Death | Enhanced MAC-mediated cell death by increasing BNIP-3. | Cervical Carcinoma | researchgate.net, nih.gov |

Interaction with Specific Molecular Targets

This compound interacts with several specific molecular targets to exert its cellular effects. A primary target is the AMP-activated protein kinase (AMPK) signaling pathway. MAC promotes the phosphorylation and activation of AMPK. nih.govnih.govdoi.org This activation leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. nih.govmdpi.com The inhibition of mTOR signaling is observed through the reduced phosphorylation of its downstream effectors, p70S6K and 4EBP1. nih.govnih.gov

Another significant target of MAC is the proto-oncogene c-Myc . MAC has been shown to suppress the expression and phosphorylation of c-Myc, which contributes to its apoptotic and autophagic effects in leukemia and glioblastoma cells. mdpi.comnih.gov

Furthermore, MAC can stabilize the hypoxia-inducible factor-1α (HIF-1α) . nih.govtandfonline.com This stabilization occurs even under normoxic conditions and leads to the increased expression of HIF-1α-dependent genes, including BNIP3, thereby linking it to the induction of autophagy. nih.govsemanticscholar.org In colorectal cancer cells, MAC has also been found to suppress the Wnt/β-catenin signaling pathway , contributing to its anti-cancer effects. mdpi.com

Prolyl Hydroxylase Inhibition

A significant mechanism of action for this compound is the stabilization of the Hypoxia-inducible factor-1α (HIF-1α) protein. tandfonline.com Under normal oxygen conditions, HIF-1α is targeted for degradation following the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes. mdpi.com This process marks HIF-1α for ubiquitination and subsequent destruction by the proteasome. mdpi.com

Research indicates that this compound inhibits the prolyl hydroxylation of HIF-1α. tandfonline.com This inhibition leads to the stabilization and accumulation of the HIF-1α protein, which can then activate the transcription of its downstream target genes, such as VEGF and GLUT-1. tandfonline.com The mechanism by which MAC achieves this appears to be distinct from that of other typical HIF-1α stabilizers. For instance, the stabilizing effect of MAC is suppressed by the addition of ascorbic acid, a necessary cofactor for HIF-1 hydroxylase, but is not affected by the addition of Fe(II). tandfonline.com This suggests that this compound does not function as a simple iron chelator or a competitive substrate analog, pointing to a more complex interaction with the hydroxylase enzyme. tandfonline.comresearcher.life

Direct Protein Interactions

This compound exerts its effects through interactions with several key signaling proteins, most notably within the AMPK/mTOR pathway. It has been shown to promote the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govdoi.orgnih.gov The activation of AMPK by MAC has been observed in multiple cell types, including leukemia, preadipocyte, and lung cancer cells. nih.govdoi.orgnih.gov

The activation of AMPK subsequently leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govmdpi.com mTOR, a serine/threonine kinase, is a master regulator of cell growth, proliferation, and protein synthesis. doi.org MAC has been found to inhibit the phosphorylation of mTOR and its key downstream effector proteins, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govmdpi.com This disruption of the mTOR pathway is a critical component of MAC's mechanism for inhibiting protein synthesis. nih.gov Additionally, studies have demonstrated that MAC can suppress other crucial signaling pathways, including the Akt and Wnt/β-catenin pathways, further contributing to its biological effects. mdpi.com

Cellular Process Modulation

The interactions of this compound at the molecular level translate into significant modulation of broader cellular processes, including cell survival, gene and protein expression, and cell phenotype plasticity.

Impact on Cell Proliferation and Viability

This compound demonstrates a marked ability to inhibit cell viability and proliferation across various cancer cell lines. mdpi.com Studies on cervical carcinoma cells (HeLa and CaSki) show that MAC reduces cell viability in a concentration-dependent manner. mdpi.comresearchgate.net For example, at a concentration of 20 μM, MAC was found to decrease the viability of CaSki and HeLa cells by approximately three-fold and two-fold, respectively. mdpi.com The anti-proliferative effects are further confirmed by colony formation assays, where MAC treatment leads to a significant reduction in the number of cell colonies. mdpi.comresearchgate.net

The cytotoxic effects have been quantified in several cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ Value (μM) |

| HeLa | Cervical Carcinoma | 1.05 |

| CaSki | Cervical Carcinoma | 4.85 |

| A549 | Lung Cancer | 13.91 |

| HCT116 | Colorectal Cancer | 17.51 |

| MCF7 | Breast Cancer | 19.82 |

| Data sourced from studies on various cancer cell lines, with IC₅₀ values calculated after treatment with this compound. mdpi.comresearchgate.net |

Regulation of Gene Expression and Protein Synthesis

A primary consequence of MAC's modulation of the AMPK/mTOR pathway is the regulation of protein synthesis and gene expression. nih.gov By inhibiting mTOR and its downstream targets p70S6K and 4E-BP1, MAC effectively suppresses the synthesis of key proteins. nih.gov A notable example is the downregulation of the proto-oncogene c-Myc at the protein level in leukemia cells, an effect attributed to the inhibition of its synthesis rather than transcriptional changes. nih.gov

Conversely, MAC also upregulates the expression of specific genes and proteins, often as a consequence of HIF-1α stabilization. It induces the expression of autophagy-related proteins, including LC3-II, Beclin1, ATG7, and BNIP3. nih.govnih.gov The upregulation of BNIP3, a pro-autophagic and pro-apoptotic protein, is a direct result of HIF-1α activation. nih.gov In some contexts, MAC has been shown to reduce the expression of cancer stem-like cell markers such as CD133 and CD44. mdpi.com

| Target | Effect of MAC | Cellular Context |

| c-Myc | Downregulation (protein synthesis) | Leukemia Cells nih.gov |

| PPARγ, C/EBPα | Downregulation (expression) | Preadipocytes doi.org |

| LC3-II, Beclin1, ATG7 | Upregulation (expression) | Lung Cancer Cells nih.gov |

| HIF-1α, BNIP3 | Upregulation (expression) | Lung Cancer Cells nih.gov |

| VEGF, GLUT-1 | Upregulation (gene expression) | Osteosarcoma Cells tandfonline.com |

| CD133, CD44 | Downregulation (expression) | 5-FU-Resistant Colorectal Cancer Cells mdpi.com |

Influence on Epithelial-Mesenchymal Transition (EMT) Processes

The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, gaining migratory and invasive properties to become mesenchymal-like cells. wikipedia.orgoatext.com Research has indicated that this compound can influence this critical process.

Specifically, studies in breast cancer cells have shown that MAC-stimulated expression of HIF-1α can induce EMT. dntb.gov.uamedsci.cn This induction results in upregulated cell motility and migration, promoting the adoption of EMT-like features. researchgate.net This particular effect highlights the complex and sometimes paradoxical roles of MAC, where its stabilization of HIF-1α can lead to outcomes that may promote cell survival and migration in certain cellular contexts. researchgate.netdntb.gov.ua

Chemical Synthesis and Structural Modifications

Total Synthesis Strategies for Ascochlorin (B1665193) and Analogues

The total synthesis of ascochlorin, the parent compound of 4-O-methylascochlorin, has been a significant challenge for organic chemists, paving the way for the synthesis of its derivatives. A notable approach is the convergent benzannulation strategy, which was successfully applied to the total synthesis of (−)-ascochlorin. figshare.comnih.gov This method involves the creation of the core aromatic ring structure late in the synthetic sequence, allowing for flexibility in introducing various substituents.

Key features of these synthetic routes often involve:

Convergent approaches: Combining complex fragments to build the final molecule efficiently. figshare.comnih.gov

Cyclobutenone-based benzannulation: A specific strategy for constructing the substituted benzene (B151609) ring of the ascochlorin core. figshare.comnih.gov

Stereoselective synthesis: Ensuring the correct three-dimensional arrangement of atoms, which is often crucial for biological activity.

The successful total synthesis of ascochlorin laid the groundwork for producing not only the natural product itself but also a wide array of analogues, including this compound, by allowing access to key intermediates that can be chemically modified. figshare.comnih.govpnas.org

Rational Design and Synthesis of this compound Derivatives

Building upon the foundational synthetic routes, researchers have rationally designed and synthesized a variety of this compound derivatives to probe and enhance its biological effects. This compound itself is a synthetic derivative of ascochlorin, which is isolated from fungi like Acremonium aegyptiacum (also known as Ascochyta viciae). pnas.orgresearchgate.netresearchgate.net The modification of the hydroxyl group at the C4 position of the aromatic ring with a methyl group is a key structural change. tandfonline.com

Further modifications at the C4-hydroxyl group have led to a range of alkylated and carboxymethylated derivatives. These substitutions are designed to alter the compound's hydrophobicity and electronic properties, which can significantly impact biological activity.

For instance, 4-O-carboxymethyl-ascochlorin is a derivative that has been studied for its ability to activate peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netacs.org Another derivative, 4-O-ethylascochlorin, has also been synthesized and investigated. google.com The synthesis of these compounds typically involves standard etherification reactions starting from the parent ascochlorin or a suitable precursor.

A study exploring ligands for nuclear hormone receptors led to the synthesis of derivatives such as 4-O-carboxymethyl-2-O-methylascochlorin and 4-O-isonicotinoyl-2-O-methylascochlorin, which demonstrated improved agonistic activity for PPARγ. acs.org

The chemical space of ascochlorin analogues has been expanded through the creation of oxidized and cyclized derivatives. These modifications often target the prenyl side chain or the aromatic core to explore different conformational and electronic states. The biosynthesis of ascochlorin and the related compound ascofuranone (B1665194) involves a common precursor, ilicicolin A epoxide, which undergoes cyclization by distinct terpene cyclases. pnas.org This natural pathway provides inspiration for synthetic chemists to create novel cyclized structures.

Dehydroascofuranone, an oxidized analogue, has been found to specifically activate estrogen receptors and PPARα. acs.org The synthesis of such compounds can involve selective oxidation or cyclization reactions on advanced intermediates of the ascochlorin scaffold.

Alkylated and Carboxymethylated Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological function. These studies help in identifying the key molecular features responsible for their activities.

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For ascochlorin derivatives, specific pharmacophores have been identified for various targets.

PPARγ Agonism: For activity as PPARγ agonists, derivatives like 4-O-carboxymethyl-2-O-methylascochlorin and 4-O-isonicotinoyl-2-O-methylascochlorin have shown improved activity, suggesting that the nature of the substitution at the C4 and C2 positions is critical. acs.org

HIF-1α Stabilization: The core ascochlorin structure is a key pharmacophore for the stabilization of Hypoxia-inducible factor-1α (HIF-1α). tandfonline.comresearchgate.net

The following table summarizes the activity of selected ascochlorin derivatives, illustrating the structure-activity relationships.

| Compound Name | Key Structural Feature | Observed Biological Activity |

| This compound (MAC) | Methyl ether at C4-hydroxyl | Stabilizes HIF-1α protein. tandfonline.com |

| 4-O-Carboxymethyl-ascochlorin | Carboxymethyl ether at C4-hydroxyl | Activates PPAR-gamma. researchgate.net |

| 4-O-Carboxymethyl-2-O-methylascochlorin | Carboxymethyl at C4, Methyl at C2 | Improved agonistic activity for PPARγ. acs.org |

| Dehydroascofuranone | Oxidized analogue | Specifically activates estrogen receptors and PPARα. acs.org |

Research has consistently shown that the aromatic moiety and the nature of the substitutions on it are critical for the biological activity of ascochlorin-related compounds. tandfonline.comresearchgate.net

Aromatic Moiety: The substituted dichlorinated resorcinol (B1680541) ring is a fundamental part of the pharmacophore. Its interaction with target proteins is a key determinant of activity.

Hydrophobic Substitutions: The substitution of the C4-hydroxyl group on the aromatic ring with a hydrophobic group is important for the stabilization of HIF-1α. tandfonline.comresearchgate.net This suggests that a hydrophobic pocket in the target protein accommodates this part of the molecule. For example, replacing the hydroxyl with a methoxy (B1213986) group (as in this compound) or an acetoxy group leads to comparable HIF-1α accumulation. tandfonline.com In contrast, modifications at other positions, such as a methoxy group at the C2 position, can lead to a loss of this activity. tandfonline.com

These findings underscore the importance of the aromatic core and its hydrophobic substituents in defining the biological profile of this compound and its analogues, guiding the rational design of new compounds with tailored activities.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular Model Systems

In vitro models provide a controlled environment to investigate the direct effects of 4-O-Methylascochlorin on cellular processes. These systems have been instrumental in identifying the molecular targets and pathways modulated by the compound.

To dissect the specific molecular pathways affected by this compound, researchers have employed a range of genetically modified cell lines. These models allow for the investigation of the functional role of specific genes in the cellular response to the compound.

For instance, to characterize the apoptotic mechanism induced by MAC in human leukemia cells, studies have utilized Jurkat cell lines with specific genetic alterations. The use of Jurkat cells deficient in key apoptotic proteins like caspase-8 or Fas-associated death domain protein (FADD) revealed that MAC induces apoptosis through a mechanism distinct from conventional death receptor-mediated pathways. researchgate.net Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 in Jurkat cells was shown to suppress MAC-induced apoptosis, confirming the involvement of the mitochondrial pathway. researchgate.net

In the context of cervical cancer, small interfering RNA (siRNA) has been used to knock down the expression of specific genes in CaSki and HeLa cells. researchgate.netnih.gov This approach demonstrated that Bcl-2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP-3) is a key regulator of both apoptosis and autophagy induced by MAC. researchgate.netnih.gov Specifically, siRNA-mediated suppression of BNIP-3 led to a decrease in MAC-induced cleavage of poly (ADP-ribose) polymerase (PARP) and LC3-II expression. researchgate.net In contrast, knockdown of Hypoxia-inducible factor 1-alpha (HIF-1α) did not abrogate the effects, distinguishing the pathway from other hypoxia mimics. researchgate.netnih.gov Similarly, to study osteosarcoma, U2OS cells overexpressing the activating transcription factor 4 (ATF4) have served as models to understand cellular proliferation and migration. tandfonline.com

Table 1: Examples of Genetically Modified Cell Lines in this compound Research

| Cell Line | Genetic Modification | Research Focus | Key Finding |

| Jurkat | Caspase-8 deficient; FADD deficient | Apoptosis Mechanism | MAC induces apoptosis via a pathway distinct from the death-inducing signaling complex. |

| Jurkat | Bcl-2 overexpression | Apoptosis Mechanism | Bcl-2 overexpression suppresses MAC-induced apoptosis, indicating mitochondrial involvement. |

| CaSki, HeLa | BNIP-3 siRNA knockdown | Apoptosis & Autophagy | BNIP-3 is a key regulator of MAC-induced apoptosis and autophagy. |

| CaSki, HeLa | HIF-1α siRNA knockdown | Apoptosis & Autophagy | MAC's induction of autophagy is independent of HIF-1α. researchgate.net |

| U2OS | ATF4 overexpression | Cancer Progression | Used to study the role of ATF4 in osteosarcoma cell proliferation and metastasis. tandfonline.com |

While there is no public record of high-throughput screening (HTS) campaigns leading to the initial discovery of this compound, HTS methodologies are vital for characterizing its biological activity profile across numerous cell types and for identifying synergistic drug combinations. Automated assays allow for the rapid and quantitative assessment of cellular responses.

Cell viability and proliferation assays, such as the WST-8 and CCK-8 assays, have been widely used to determine the half-maximal inhibitory concentration (IC50) of MAC against a panel of cancer cell lines. researchgate.net These colorimetric assays, which measure metabolic activity, are readily adaptable to 96- or 384-well plate formats, enabling efficient screening. For example, the IC50 values of MAC were systematically determined in various cancer cell lines, including those of cervical, bladder, and leukemia origin. researchgate.net

Flow cytometry is another powerful high-throughput technique used in MAC research. Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry analysis allows for the quantitative determination of apoptosis and necrosis in cell populations treated with the compound. This method was crucial in confirming that MAC induces apoptosis in colorectal cancer cells and that this effect is enhanced when combined with 5-Fluorouracil.

Table 2: High-Throughput-Compatible Assays Used in this compound Studies

| Assay Type | Principle | Application in MAC Research | Example Cell Lines |

| WST-8 / CCK-8 | Colorimetric assay measuring mitochondrial dehydrogenase activity. | Determination of cell viability and IC50 values. researchgate.net | CaSki, HeLa, J82, T24, UMUC3. researchgate.net |

| Annexin V/PI Staining | Flow cytometry-based detection of phosphatidylserine (B164497) exposure (apoptosis) and membrane permeabilization (necrosis). | Quantifying apoptotic and necrotic cell death. | 5-FU-resistant colorectal cancer cells. |

| Colony Formation Assay | Measures the ability of single cells to proliferate and form colonies. | Assessing long-term inhibition of cell proliferation. | 5-FU-resistant colorectal cancer cells. |

To better mimic the complex tumor microenvironment, researchers are moving beyond traditional 2D monocultures to more physiologically relevant co-culture and 3D organoid models. biocompare.com These systems incorporate interactions between cancer cells and stromal cells, which are known to influence tumor progression and drug resistance. oup.com

While direct studies of this compound in complex co-culture systems are emerging, related research highlights the importance of these models. For example, co-culture systems of acute myeloid leukemia (AML) cells with bone marrow stromal cells (HS-5) have been used to simulate the protective bone marrow niche and study mechanisms of chemoresistance. oup.com Such models are highly relevant for evaluating compounds like MAC, which has demonstrated activity against leukemia cells. researchgate.net

More directly, the synergistic effect of MAC with conventional chemotherapy has been validated in advanced 3D models. A patient-derived organoid (PDO) model of colorectal cancer was used to show that MAC can enhance the efficacy of 5-Fluorouracil, underscoring the compound's potential in a more clinically predictive setting. dntb.gov.ua Organoids, which are self-organizing 3D structures grown from stem cells, preserve the cellular heterogeneity and architecture of the original tumor, offering a superior platform for drug screening and personalized medicine. biocompare.commdpi.com

High-Throughput Screening Assays

In Vivo Animal Model Systems

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and potential therapeutic applications of this compound in a whole-organism context.

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation. herabiolabs.com These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo. Subcutaneous xenografts, where tumor cells are injected under the skin, are commonly used due to the ease of tumor implantation and measurement. herabiolabs.complos.org

Studies on ascochlorin (B1665193) and its derivatives have consistently shown antineoplastic effects in various mouse models. researchgate.net While detailed public reports on specific MAC-only xenograft studies are limited, the evaluation of compounds with similar mechanisms relies on these models. For instance, the efficacy of novel cancer therapeutics is often tested in nude mice bearing xenografts of human cancer cell lines like A549 (lung) or HCT-116 (colon). plos.orgrsc.org The typical experimental design involves treating tumor-bearing mice with the compound and monitoring tumor volume over time compared to a vehicle-treated control group. rsc.org The antineoplastic effects of MAC, particularly its synergistic activity with agents like 5-FU, would be prime candidates for evaluation in colorectal cancer xenograft models.

Beyond cancer, animal models have been critical for exploring the immunomodulatory and metabolic effects of this compound.

To investigate its immunosuppressive properties, an allogenic skin graft model in mice has been utilized. In this model, skin from a donor mouse is transplanted onto a genetically different recipient, triggering an immune rejection response. Treatment with MAC was found to significantly increase the survival time of the skin grafts, indicating potent immunosuppressive activity. Further investigation revealed that MAC likely acts by suppressing the antigen presentation process, a key step in initiating an immune response.

The metabolic effects of MAC have been studied in both mouse and rat models. Injection of MAC into mice was shown to induce the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. doi.org In a different study focusing on metabolic disorders, MAC was administered to deoxycorticosterone acetate-loaded uninephrectomized rats, a model for hypertension and hyperlipidemia. The results demonstrated that MAC was effective in attenuating these conditions, highlighting its potential for treating metabolic diseases. researchgate.net

Pharmacokinetic Profiling in Pre-clinical Species

While comprehensive pharmacokinetic data for this compound (MAC) in preclinical species is not extensively detailed in the public domain, the available research on related compounds and general methodologies provides a framework for how such studies are conducted. Typically, pharmacokinetic studies in preclinical species like mice or rats involve administering the compound and then collecting plasma and various tissues at different time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, studies on similar compounds often utilize techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the compound's concentration in biological samples. d-nb.info This allows for the determination of key pharmacokinetic parameters.

A hypothetical pharmacokinetic study of this compound in mice might yield data similar to that seen for other orally administered small molecules. After administration, plasma concentrations would be measured over time to determine parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure. researchgate.netolemiss.edu Tissue distribution studies would analyze the concentration of MAC in organs like the liver, spleen, lungs, and kidneys to understand where the compound accumulates. olemiss.edu

Table 1: Representative Pharmacokinetic Parameters in Mice (Hypothetical Data)

| Parameter | Value (Unit) | Description |

| Tmax | 0.5 - 1 h | Time to reach maximum plasma concentration. olemiss.edu |

| Cmax | Variable (ng/mL) | Maximum plasma concentration achieved. researchgate.net |

| AUC (0-last) | Variable (ng·h/mL) | Total drug exposure over time. olemiss.edu |

| T1/2 | Variable (h) | The time required for the concentration of the drug to decrease by half. olemiss.edu |

This table is illustrative and based on typical pharmacokinetic studies of small molecules in mice. Actual values for this compound would require specific experimental determination.

Biochemical and Molecular Biology Techniques

The investigation of this compound's biological activities heavily relies on a suite of biochemical and molecular biology techniques to elucidate its mechanisms of action at a molecular level.

Western Blotting and Immunoprecipitation for Protein Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it has been instrumental in analyzing the compound's effect on various protein expression levels. For example, studies have used Western blotting to show that MAC can modulate the levels of proteins involved in apoptosis, such as cleaved PARP, Bax, and Bcl-2, as well as proteins in signaling pathways like Akt, mTOR, and β-catenin. mdpi.commdpi.com The process typically involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. researchgate.netresearchgate.net

Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture using an antibody that specifically binds to it. rockland.com While direct immunoprecipitation studies involving this compound are not prominently detailed, this method could be employed to identify proteins that directly interact with MAC or to isolate protein complexes whose formation is affected by the compound. sci-hub.senih.gov

Quantitative PCR and RNA Sequencing for Gene Expression Profiling

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-PCR), is used to measure the quantity of a specific RNA sequence. This technique has been applied in this compound research to determine how the compound affects the messenger RNA (mRNA) levels of specific genes. For instance, qPCR has been used to show that MAC can inhibit the mRNA levels of adipocyte differentiation marker genes like PPARγ and C/EBPα. doi.org It has also been used to measure the mRNA levels of genes related to apoptosis and cancer stem-like cell markers. mdpi.com

RNA sequencing (RNA-seq) is a more comprehensive approach that allows for the profiling of the entire transcriptome of a cell or tissue. This powerful technique can reveal global changes in gene expression in response to treatment with this compound. frontiersin.orgresearcher.life While specific, large-scale RNA-seq datasets for MAC are not always publicly available, this methodology would provide an unbiased view of the signaling pathways and biological processes modulated by the compound. researcher.lifenih.gov

Gene Knockdown and Knockout Strategies (e.g., siRNA, CRISPR)

Gene knockdown and knockout strategies are crucial for validating the role of specific genes in the mechanism of action of a compound. news-medical.netlicorbio.com

siRNA (small interfering RNA): This technique is used to temporarily silence the expression of a specific gene. wikipedia.org In studies involving this compound, siRNA has been used to knock down the expression of genes like BNIP-3 and HIF-1α to confirm their role in MAC-induced apoptosis and autophagy. mdpi.com Similarly, knockdown of β-catenin (CTNNB1) has been used to demonstrate its importance in the synergistic apoptotic effect of MAC and 5-Fluorouracil in colorectal cancer cells. mdpi.com

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): CRISPR-Cas9 is a powerful gene-editing tool that can be used to create permanent gene knockouts. frontiersin.org While specific examples of CRISPR being used to study this compound are not prevalent in the reviewed literature, this technology offers the potential for creating cell lines with specific genes permanently deleted to further investigate the compound's targets and pathways. umn.edu

Table 2: Gene Targets Investigated Using Knockdown/Knockout Strategies in this compound Research

| Gene Target | Technique | Cell Line(s) | Key Finding | Reference |

| BNIP-3 | siRNA | CaSki, HeLa | BNIP-3 is a key regulator of MAC-induced apoptosis and autophagy. | mdpi.com |

| HIF-1α | siRNA | CaSki, HeLa | HIF-1α is involved in MAC-induced autophagy but not apoptosis. | mdpi.com |

| CTNNB1 (β-catenin) | siRNA | HCT116 5-FU-R | Knockdown of β-catenin induced apoptosis and reduced CRC marker expression. | mdpi.com |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. virginia.edu It is extensively used in this compound research for two primary purposes:

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). archivesofmedicalscience.com Some studies have used this method to investigate whether this compound affects cell cycle progression, with some findings indicating it induces apoptosis without regulating the cell cycle in certain cancer cells. mdpi.comresearchgate.net

Apoptosis Analysis: Flow cytometry is a key method for quantifying apoptosis. A common assay involves co-staining cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis. waocp.org This method has been used to demonstrate that this compound induces apoptosis in various cancer cell lines, including cervical and colorectal cancer cells. mdpi.comresearchgate.net

Advanced Isolation and Purification Methodologies for Natural Production

This compound is a derivative of ascochlorin, a compound originally isolated from the phytopathogenic fungus Ascochyta viciae. mdpi.comresearchgate.net The production and purification of this compound from natural sources or through synthetic modification involve several advanced methodologies.

The general process begins with the fermentation of the producing fungal strain. After a suitable incubation period, the fungal mycelium and culture broth are harvested. The initial extraction is typically performed using organic solvents to separate the desired compounds from the culture medium.

Following extraction, a series of chromatographic techniques are employed for purification. These can include:

Silica (B1680970) Gel Column Chromatography: An initial, common step to separate compounds based on their polarity.

Sephadex LH-20 Column Chromatography: Often used for separating small organic molecules.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used in the final stages of purification to obtain highly pure this compound. Reverse-phase HPLC is a common mode used for this purpose.

The identity and purity of the isolated compound are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While this compound has been described as a synthetic or methylated derivative of ascochlorin, the foundational methods for obtaining the parent compound from its natural fungal source are critical. doi.orgtandfonline.com

Chromatographic Techniques (e.g., UHPLC-DAD-QTOF-MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) stands as a powerful tool for the analysis of ascochlorin derivatives. mdpi.comnih.govnih.govresearchgate.netd-nb.info This hyphenated technique offers high-resolution separation, sensitive detection, and accurate mass measurements, which are essential for identifying and quantifying compounds in complex mixtures.

In the analysis of fungal extracts, UHPLC separates the various metabolites based on their physicochemical properties. The DAD provides ultraviolet-visible (UV-Vis) spectra for the separated compounds, offering initial characterization based on their chromophores. mdpi.comnih.gov Subsequently, the QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition and the identification of known and novel ascochlorin analogues by comparing their fragmentation patterns with databases and reference standards. mdpi.comnih.govnih.gov For instance, the analysis of extracts from the fungus Stilbella fimetaria using UHPLC-DAD-QTOF-MS led to the identification of several known ascochlorin analogues and the discovery of new derivatives. mdpi.com

Advanced Extraction and Fractionation Procedures

The initial step in the analysis of this compound from its fungal source involves sophisticated extraction and fractionation procedures. These processes are designed to isolate the compound of interest from a multitude of other cellular components.

Fungal cultures, often grown on selective media to encourage the production of desired metabolites, are the primary source. apsnet.org The extraction process typically begins with the use of organic solvents, such as ethyl acetate (B1210297) or methanol, to separate the secondary metabolites from the fungal biomass and culture medium.